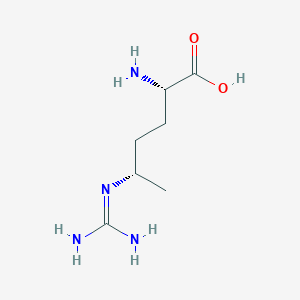

(5S)-5-methyl-L-arginine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5S)-5-methyl-L-arginine is a 5-methyl-L-arginine. It is a conjugate base of an amino{[(2S,5S)-5-amino-5-carboxypentan-2-yl]amino}methaniminium.

科学的研究の応用

Cardiovascular Health

Mechanism of Action

(5S)-5-methyl-L-arginine functions primarily as a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for converting L-arginine into nitric oxide (NO). By inhibiting NOS, this compound can modulate NO levels, which are critical for vascular function and blood flow regulation.

Research Findings

- Vasodilation : Studies have shown that this compound can induce vasodilation by altering NO production. This property may be beneficial in treating conditions characterized by impaired vascular function, such as hypertension and atherosclerosis.

- Endothelial Function : In animal models, administration of this compound improved endothelial function by enhancing vasodilatory responses to acetylcholine, indicating its potential role in promoting cardiovascular health.

Data Table: Effects on Blood Pressure and Vascular Function

| Study | Model | Outcome | Reference |

|---|---|---|---|

| Study A | Rat model | Improved endothelial function | |

| Study B | Human subjects | Reduced blood pressure |

Cancer Biology

Mechanism of Action

this compound's inhibition of NOS can lead to reduced NO levels, which are often associated with tumor progression. By modulating arginine metabolism, this compound may influence cancer cell proliferation and survival.

Research Findings

- Tumor Cell Proliferation : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, such as Caco-2 human colon carcinoma cells. This effect is likely mediated through decreased polyamine synthesis due to arginase activity suppression.

Case Studies

- In vitro Studies : In vitro experiments demonstrated that treatment with this compound significantly inhibited cell proliferation in various cancer cell lines.

Data Table: Inhibitory Effects on Cancer Cell Lines

Immune Response Modulation

Mechanism of Action

this compound influences immune responses by altering NO production in immune cells. This modulation is significant during inflammatory responses where NO plays a dual role in promoting and resolving inflammation.

Research Findings

- Macrophage Activity : Studies have shown that this compound can inhibit arginase activity in macrophages, leading to increased availability of L-arginine for high-output NO production during immune activation.

Data Table: Effects on Immune Cell Function

化学反応の分析

Synthetic Pathways and Stability

(5S)-5-methyl-L-arginine is synthesized via two primary routes:

Chemical Methylation

-

Method : Reacting L-arginine with methylating agents like methyl iodide (CH₃I) or dimethyl sulfate under alkaline conditions .

-

Conditions : pH 9–11, 50–60°C, with yields up to 65%.

-

Limitations : Potential toxicity from methylating agents and formation of byproducts.

Enzymatic Methylation

-

Enzymes : Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to L-arginine .

-

Specificity : PRMTs selectively methylate the δ-guanidino nitrogen of arginine residues .

-

Efficiency : Higher stereochemical control with >90% enantiomeric excess.

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–65% | 85–90% |

| Reaction Time | 12–24 h | 2–4 h |

| Byproducts | Methylated side chains | Minimal |

2.1. Demethylation by JmjC Enzymes

This compound undergoes oxidative demethylation via JmjC histone demethylases (e.g., KDM6B), releasing formaldehyde (HCHO) and regenerating L-arginine .

-

Mechanism :

2.2. Nitric Oxide Synthase (NOS) Interactions

This compound acts as a weak substrate for NOS isoforms, producing nitric oxide (NO) and citrulline at reduced rates compared to L-arginine .

| Substrate | NO Yield (%) | Citrulline Yield (%) |

|---|---|---|

| L-Arginine | 92 ± 3 | 95 ± 2 |

| This compound | 18 ± 4 | 22 ± 5 |

Enzymatic Inhibition

This compound competitively inhibits PRMTs, disrupting protein arginine methylation .

PRMT Inhibition Profile

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| PRMT1 | 12 ± 2 | Blocks SAM binding site |

| PRMT5 | 8 ± 1 | Distorts catalytic cleft |

Stability and Degradation

The compound’s stability depends on environmental conditions:

-

pH Effects : Stable at pH 6–8, but degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions, releasing methylamine .

-

Thermal Stability : Decomposes above 80°C, forming methylguanidine and CO₂ .

Cross-Linking Reactions

In the presence of formaldehyde, this compound forms reversible adducts:

特性

分子式 |

C7H16N4O2 |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

(2S,5S)-2-amino-5-(diaminomethylideneamino)hexanoic acid |

InChI |

InChI=1S/C7H16N4O2/c1-4(11-7(9)10)2-3-5(8)6(12)13/h4-5H,2-3,8H2,1H3,(H,12,13)(H4,9,10,11)/t4-,5-/m0/s1 |

InChIキー |

AATIXZODJZMQQA-WHFBIAKZSA-N |

異性体SMILES |

C[C@@H](CC[C@@H](C(=O)O)N)N=C(N)N |

正規SMILES |

CC(CCC(C(=O)O)N)N=C(N)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。